tert-Butyl 7-amino-3-oxa-9-azaspiro[5.5]undecane-9-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 7-amino-3-oxa-9-azaspiro[5.5]undecane-9-carboxylate is a chemical compound with the molecular formula C14H26N2O3 and a molecular weight of 270.37 g/mol . This compound is known for its unique spirocyclic structure, which includes a spiro junction between a seven-membered ring and a five-membered ring containing oxygen and nitrogen atoms.
Preparation Methods
The synthesis of tert-Butyl 7-amino-3-oxa-9-azaspiro[5.5]undecane-9-carboxylate involves several steps. One common synthetic route includes the reaction of a suitable amine with a spirocyclic lactone under controlled conditions . The reaction typically requires a base such as sodium hydride or potassium carbonate to facilitate the formation of the spirocyclic structure. The reaction is carried out in an inert atmosphere, often using solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) at temperatures ranging from room temperature to reflux conditions .
Chemical Reactions Analysis
tert-Butyl 7-amino-3-oxa-9-azaspiro[5.5]undecane-9-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxo derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield amine derivatives.
Scientific Research Applications
tert-Butyl 7-amino-3-oxa-9-azaspiro[5.5]undecane-9-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and spirocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of tert-Butyl 7-amino-3-oxa-9-azaspiro[5.5]undecane-9-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The spirocyclic structure provides rigidity and stability, which can enhance its binding affinity and selectivity for target molecules .
Comparison with Similar Compounds
tert-Butyl 7-amino-3-oxa-9-azaspiro[5.5]undecane-9-carboxylate can be compared with other spirocyclic compounds such as:
- tert-Butyl 3-oxo-1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate
- 3-Oxa-9-azaspiro[5.5]undecane-9-carboxylic acid tert-butyl ester
These compounds share similar spirocyclic frameworks but differ in their functional groups and substituents, which can influence their chemical reactivity and biological activities .
Properties
IUPAC Name |
tert-butyl 11-amino-3-oxa-9-azaspiro[5.5]undecane-9-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N2O3/c1-13(2,3)19-12(17)16-7-4-14(11(15)10-16)5-8-18-9-6-14/h11H,4-10,15H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRICOMDILCLNMF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CCOCC2)C(C1)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.